molecular formula C15H11F6NO3S B13769395 N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

Katalognummer: B13769395
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: MSMRTTSGIOPDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is a compound characterized by the presence of trifluoromethyl groups and a methoxybenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Wissenschaftliche Forschungsanwendungen

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. The sulfonamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex and modulating the activity of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is unique due to the combination of trifluoromethyl groups and a methoxybenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H11F6NO3S

Molekulargewicht

399.3 g/mol

IUPAC-Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H11F6NO3S/c1-25-12-2-4-13(5-3-12)26(23,24)22-11-7-9(14(16,17)18)6-10(8-11)15(19,20)21/h2-8,22H,1H3

InChI-Schlüssel

MSMRTTSGIOPDGI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.